molecular formula C13H15ClN2O B11830489 (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride

(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride

Cat. No.: B11830489
M. Wt: 250.72 g/mol
InChI Key: KVBMINXHBPDJOS-ZOWNYOTGSA-N
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Description

(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can undergo hydrogenation under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully hydrogenated aromatic rings.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Shares the methoxypyridine moiety but differs in the rest of the structure.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used in the synthesis of fentanyl derivatives, shares some structural similarities.

Uniqueness

(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is unique due to its specific combination of a methoxypyridine ring and a phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

(S)-(6-methoxypyridin-2-yl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c1-16-12-9-5-8-11(15-12)13(14)10-6-3-2-4-7-10;/h2-9,13H,14H2,1H3;1H/t13-;/m0./s1

InChI Key

KVBMINXHBPDJOS-ZOWNYOTGSA-N

Isomeric SMILES

COC1=CC=CC(=N1)[C@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

COC1=CC=CC(=N1)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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